molecular formula C7H3BrF4 B1301950 2,3,4,5-Tetrafluorobenzyl bromide CAS No. 53001-71-1

2,3,4,5-Tetrafluorobenzyl bromide

Cat. No.: B1301950
CAS No.: 53001-71-1
M. Wt: 243 g/mol
InChI Key: WTKVWOHBTGWNEO-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorobenzyl bromide (TFBB) is a fluorinated organic compound that is widely used in synthetic organic chemistry. It is a versatile reagent that is used in a variety of reactions, including nucleophilic substitution, radical addition, and free-radical substitution. TFBB is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. We will also discuss the biochemical and physiological effects of TFBB and provide a list of potential future directions for research.

Scientific Research Applications

Electrophoric Derivatizing Reagent

4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide (TTBB) has been synthesized as an analogue of pentafluorobenzyl bromide (PFBB) for use in electrophoric derivatization reactions, particularly prior to detection by gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS). This compound is useful for controlling interferences and confirming results in analytical processes, as TTBB-derivatized analytes show different retention and m/z characteristics compared to PFBB products in GC-ECNI-MS, while maintaining similar formation ease and yields (Saha, Saha, & Giese, 1993).

Benzyl Radicals Generation and Immobilization

2,3,4,5-Tetrafluorobenzyl bromide-related compounds have been investigated for their role in the one-electron cleavage at palladium and palladized cathodes, generating benzyl radicals. These radicals are capable of coupling or adding onto the cathodic material, which has applications in in situ addition onto unsaturated organic systems for monobenzylations and dibenzylations. This process has been confirmed using ESR technique and shows potential for the grafting of benzyl radicals onto cathodic interfaces (Jouikov & Simonet, 2010).

Photodynamic Therapy Applications

The compound has been studied in the context of photodynamic therapy for cancer treatment. New zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, have been synthesized and characterized. These derivatives demonstrate promising properties for Type II photosensitizers in cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Ionic Lattice and Molecular Orientation Studies

A study of the crystal packing of derivatives of N-benzyl-2-phenylpyridinium bromide, including this compound, has highlighted the importance of π-stacking interactions and steric substituent effects in determining molecular orientations in an ionic lattice. This research has implications for understanding the stability of perfluoroarene/arene interactions versus arene/arene interactions within strong ionic lattices (Martin, Patrick, & Cammers, 1999).

Safety and Hazards

2,3,4,5-Tetrafluorobenzyl bromide causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

2,3,4,5-Tetrafluorobenzyl bromide is used as an intermediate in the synthesis of various compounds such as agrochemicals, pharmaceuticals, and dyestuffs. It may be employed as an alternate of pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) .

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrafluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The compound is known to react with nucleophiles such as amines and thiols, forming stable covalent bonds. This interaction can lead to the modification of enzyme active sites, thereby affecting enzyme activity and function. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This modification can lead to changes in protein structure and function, affecting enzyme activity and protein-protein interactions. Additionally, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can cause adverse effects such as liver and kidney damage, as well as neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules. The compound’s effects on metabolic flux and metabolite levels have been studied, showing alterations in key metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can be found in the nucleus, where it can influence gene expression and DNA repair processes .

Properties

IUPAC Name

1-(bromomethyl)-2,3,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKVWOHBTGWNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370085
Record name 2,3,4,5-Tetrafluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53001-71-1
Record name 2,3,4,5-Tetrafluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrafluorobenzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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